2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling with phenol: The oxadiazole intermediate is then coupled with a phenol derivative using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Acylation: The final step involves the acylation of the phenoxy intermediate with 2-methylphenyl acetic acid using a reagent like thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-{3-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide.
Reduction: Formation of 2-{3-[5-(2-methoxyphenyl)-1,2,4-diaminophenoxy]-N-(2-methylphenyl)acetamide.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which is useful in studying enzyme mechanisms and developing enzyme-targeted drugs.
Medicine
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry
Agriculture: It can be used in the development of new agrochemicals for pest control.
Electronics: The compound’s electronic properties make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and phenyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a similar acetoacetate structure.
Methyl acetoacetate: Another ester with a similar structure but different substituents.
Acetylacetone: A diketone with similar reactivity.
Uniqueness
2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to simpler compounds like ethyl acetoacetate or acetylacetone.
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-8-3-5-12-20(16)25-22(28)15-30-18-10-7-9-17(14-18)23-26-24(31-27-23)19-11-4-6-13-21(19)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
BWYPBQQFKNAEDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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